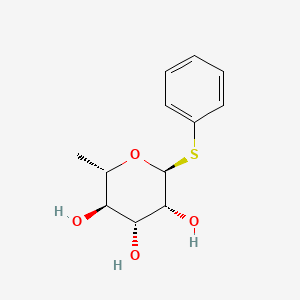

Phenyl 1-Thio-alpha-L-rhamnopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOVKFRFMWFKCC-CFVLRQLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Sulfur-Linked Rhamnose

An In-Depth Technical Guide to Phenyl 1-Thio-alpha-L-rhamnopyranoside: A Keystone Molecule in Glycoscience

In the intricate world of glycobiology and carbohydrate chemistry, precision and stability are paramount. Glycosides, which are molecules featuring a sugar bound to another functional group, are central to numerous biological processes, including cellular communication, immune responses, and energy storage.[1] The chemical synthesis of these complex structures is essential for advancing our understanding of their roles and for the development of novel therapeutics.[1] this compound emerges as a pivotal tool in this field. It is a synthetic thioglycoside, a structural analog of natural glycosides where the oxygen atom of the glycosidic bond is strategically replaced by a sulfur atom. This seemingly minor substitution imparts profound chemical properties, rendering the molecule highly stable yet selectively reactive.

This guide provides a comprehensive overview of this compound, exploring its chemical properties, synthesis, and multifaceted applications. We will delve into its role as a versatile glycosyl donor in the complex synthesis of oligosaccharides and its function as a precise molecular probe for investigating enzyme activity, offering insights for researchers, scientists, and professionals in drug development.

PART 1: Physicochemical Properties and Structural Elucidation

The utility of this compound in research and synthesis is grounded in its well-defined chemical and physical characteristics.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 131724-82-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₄S | [1][2][3] |

| Molecular Weight | 256.32 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Primary Application | Building block in organic synthesis | [1][2] |

Structural Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for confirming the structure and stereochemistry of this compound.

-

¹H NMR Spectroscopy : The anomeric proton (H-1) is particularly diagnostic for confirming the α-configuration. In deuterated chloroform (CDCl₃), the H-1 proton signal typically appears as a doublet around δ 5.49 ppm.[1] The small coupling constant (J ≈ 1.4 Hz) is characteristic of the equatorial-axial relationship between H-1 and H-2, confirming the α-anomeric configuration.[1] Other key signals include the methyl protons of the rhamnose moiety and the aromatic protons of the phenyl group.[1]

-

¹³C NMR Spectroscopy : This technique provides further confirmation of the carbon skeleton, with distinct signals for the anomeric carbon, the aromatic carbons of the phenyl group, and the carbons of the rhamnose sugar ring.

PART 2: Chemical Synthesis—A Strategic Approach

The synthesis of this compound is a well-established process in carbohydrate chemistry, relying on the strategic use of protecting groups to ensure stereochemical control and prevent unwanted side reactions.[1] The general approach involves the reaction of a fully protected L-rhamnose derivative with thiophenol.

The Critical Role of Protecting Groups

To achieve the desired α-thioglycoside, the hydroxyl groups of the L-rhamnose starting material must be temporarily blocked. Acetyl (Ac) groups are commonly employed for this purpose.[1] The synthesis typically begins with the per-O-acetylation of L-rhamnose, followed by a selective reaction at the anomeric center to introduce the phenylthio group. The resulting intermediate, Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside, is a stable, crystalline compound that can be easily purified.[1][4][5] Subsequent deacetylation under basic conditions yields the final product.

Generalized Synthetic Workflow

The following protocol outlines the key steps for a standard synthesis.

Step 1: Per-O-acetylation of L-Rhamnose

-

Suspend L-rhamnose in acetic anhydride.

-

Add a catalyst, such as pyridine or sodium acetate, and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield L-rhamnose tetraacetate.

Step 2: Thio-glycosylation

-

Dissolve the L-rhamnose tetraacetate in a dry, inert solvent like dichloromethane.

-

Add thiophenol and a Lewis acid promoter (e.g., boron trifluoride etherate, BF₃·OEt₂).

-

Stir the reaction at room temperature, monitoring its progress by TLC.

-

Upon completion, neutralize the reaction, wash the organic phase, dry, and concentrate it.

-

Purify the resulting Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside by column chromatography or recrystallization.[1]

Step 3: Deacetylation

-

Dissolve the purified, acetylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (Zemplén deacetylation).

-

Stir the solution at room temperature until all acetyl groups are removed (monitored by TLC).

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

PART 3: Applications in Glycobiology and Drug Discovery

The unique stability of the thioglycosidic bond makes this compound an invaluable molecule for both synthesizing complex carbohydrates and probing biological systems.

A Stable and Tunable Glycosyl Donor

In synthetic chemistry, thioglycosides are prized as versatile glycosyl donors.[1] They strike an ideal balance: stable enough for purification and handling, yet reactive under specific "activation" conditions.[1] this compound can be activated by various promoter systems, such as N-Iodosuccinimide (NIS) with an acid, to react with a glycosyl acceptor, forming a new glycosidic bond.[1] This tunable reactivity makes it an essential building block for the multi-step synthesis of complex oligosaccharides and glycoconjugates—molecules where sugars are attached to proteins or lipids.[1]

Probing Enzyme Activity: A Competitive Inhibitor

The sulfur linkage in this compound is significantly more resistant to enzymatic cleavage by glycoside hydrolases (GHs) compared to the natural oxygen linkage.[1] This resistance makes it a poor substrate for most glycosidases, particularly α-L-rhamnosidases.[1]

Instead of being hydrolyzed, the molecule acts as a competitive inhibitor. It mimics the natural substrate and binds to the enzyme's active site, but because it cannot be broken down, it effectively blocks the enzyme from processing its intended target.[1] This inhibitory action allows researchers to:

-

Elucidate Enzyme Mechanisms: By studying how the inhibitor binds, scientists can map the active site and understand the enzyme's substrate specificity.

-

Investigate Biological Pathways: Inhibiting a specific glycosidase can reveal its role in complex biochemical pathways.[1]

-

Develop Therapeutic Agents: Glycosidase inhibitors are a major area of research for therapeutic applications, including anti-cancer and anti-viral strategies.[1]

Mechanism of Enzyme Inhibition

Caption: Competitive inhibition of α-L-rhamnosidase by this compound.

Future Directions and Conclusion

This compound is more than just a chemical reagent; it is a fundamental tool that bridges synthetic chemistry and glycobiology. Its stability and predictable reactivity have cemented its role as an indispensable glycosyl donor. Current research focuses on incorporating such reliable building blocks into automated platforms for oligosaccharide synthesis, which promises to accelerate the production of complex carbohydrates for research.[1]

Furthermore, the success of thioglycosides as metabolic inhibitors in both mammalian and bacterial systems opens exciting avenues for designing novel therapeutics.[1] By targeting glycan biosynthesis pathways that are unique to pathogens or are dysregulated in diseases like cancer, compounds derived from this compound could form the basis for a new generation of highly selective drugs.[1] Its continued use in both fundamental research and applied drug discovery ensures that this sulfur-containing sugar will remain a molecule of high interest for years to come.

References

-

CAS No : 131724-82-8 | Product Name : Phenyl 1-Thio-α-L-rhamnopyranoside . Pharmaffiliates. Available at: [Link]

-

Cas 108740-74-5,Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside . lookchem. Available at: [Link]

Sources

Elucidating the Molecular Architecture of Phenyl 1-Thio-alpha-L-rhamnopyranoside: A Technical Guide

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of the molecular structure of carbohydrate-based compounds is paramount. Phenyl 1-Thio-alpha-L-rhamnopyranoside is a vital tool in glycobiology and enzymology, primarily utilized in the study of α-L-rhamnosidases. Its structural integrity is the bedrock of its function as a chromogenic substrate and inhibitor. This in-depth technical guide provides a comprehensive walkthrough of the core methodologies employed in the structural elucidation of this thioglycoside, blending theoretical principles with practical insights to empower researchers in their analytical endeavors. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to assemble a complete and validated molecular portrait.

The Foundational Approach: A Multi-faceted Analytical Strategy

The elucidation of a molecule's structure is akin to solving a complex puzzle, where each analytical technique provides a unique set of clues. For this compound, a definitive structural assignment hinges on a tripartite strategy encompassing one- and two-dimensional NMR, mass spectrometry, and single-crystal X-ray crystallography. This guide will dissect each component of this strategy, underscoring the causality behind experimental choices and the logic that transforms raw data into an unambiguous structural assignment.

Unraveling Connectivity and Stereochemistry with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation for organic molecules in solution.[1][2] It provides a detailed map of the atomic framework, revealing not only the connectivity of atoms but also their spatial relationships.

Proton (¹H) NMR: The Initial Blueprint

The ¹H NMR spectrum offers the first glimpse into the molecular structure, providing information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Referencing: Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation: Key Diagnostic Signals

The ¹H NMR spectrum of this compound exhibits several key features:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.6 ppm, corresponding to the five protons of the phenyl group.

-

Anomeric Proton (H-1): A crucial diagnostic signal, appearing as a doublet at approximately δ 5.49 ppm (in CDCl₃).[1] The small coupling constant (J₁‚₂) of ~1.4 Hz is indicative of a gauche relationship between H-1 and H-2, which is characteristic of an α-anomeric configuration in rhamnopyranosides.[1]

-

Sugar Ring Protons (H-2 to H-5): A series of multiplets in the upfield region (typically δ 3.5-4.5 ppm), often overlapping, which represent the protons on the rhamnopyranose ring.

-

Methyl Protons (H-6): A characteristic doublet at approximately δ 1.3 ppm, arising from the methyl group at the C-6 position, coupled to H-5.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key Structural Information |

| H-1 | ~5.49[1] | Doublet | ~1.4[1] | α-anomeric configuration |

| Aromatic | ~7.2-7.6 | Multiplet | - | Presence of the phenyl group |

| H-2 to H-5 | ~3.5-4.5 | Multiplets | - | Rhamnopyranose ring protons |

| H-6 | ~1.3 | Doublet | ~6.0 | C-6 methyl group |

Carbon-¹³ (¹³C) NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct count of the number of unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon atom.

-

Processing and Referencing: Process the data similarly to ¹H NMR, referencing the spectrum to the deuterated solvent signal.

Data Interpretation: Expected Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) | Key Structural Information |

| C-1 | ~88-92 | Anomeric carbon, shifted downfield due to the thio-linkage |

| Aromatic | ~127-135 | Phenyl group carbons |

| C-2 to C-5 | ~68-75 | Rhamnopyranose ring carbons |

| C-6 | ~18 | C-6 methyl group |

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

2.3.1. COSY (Correlation Spectroscopy): Proton-Proton Correlations

The COSY experiment reveals which protons are coupled to each other, allowing for the tracing of the proton network throughout the rhamnopyranose ring.

Experimental Workflow: Structure Elucidation using 2D NMR

Caption: Expected key HMBC correlations from the anomeric proton (H-1).

Confirming Molecular Weight and Fragmentation with Mass Spectrometry

Mass spectrometry provides the crucial information of the molecule's mass, confirming its elemental composition, and offers insights into its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For glycosides, positive ion mode often yields protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Data Interpretation

-

Molecular Ion Peak: The expected monoisotopic mass of this compound (C₁₂H₁₆O₄S) is 256.0769 g/mol . [3]In the mass spectrum, a peak corresponding to [M+H]⁺ at m/z 257.0847 or [M+Na]⁺ at m/z 279.0666 would confirm the molecular weight.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed on the molecular ion peak to induce fragmentation. The fragmentation pattern of thioglycosides often involves cleavage of the glycosidic bond, leading to the formation of a phenylthio radical or cation and a glyconyl cation.

Caption: Predicted major fragmentation pathways in MS/MS.

Definitive 3D Structure with X-ray Crystallography

While NMR and MS provide a wealth of information about the structure in solution and the gas phase, respectively, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. [4][5]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions. [5]2. Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. [4]3. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data. [5]

Structural Insights

X-ray crystallography of a derivative, Phenyl 2,3-O-isopropylidene-1-thio-α-d-rhamnopyranoside, has confirmed that the pyran ring system adopts a distorted ⁴C₁ chair conformation. [6]This is the expected low-energy conformation for rhamnopyranosides. The crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering the ultimate validation of the molecular structure.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive structure elucidation of this compound is a testament to the power of a multi-pronged analytical strategy. The initial hypotheses generated from ¹H and ¹³C NMR are rigorously tested and refined through the connectivity information provided by 2D NMR experiments. Mass spectrometry provides unequivocal confirmation of the molecular formula and offers corroborating structural evidence through fragmentation analysis. Finally, X-ray crystallography, when successful, provides the definitive atomic-level picture of the molecule in the solid state. By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the assigned structure, which is essential for its application in scientific research and drug development.

References

-

Sci-Hub. The synthesis and spectral properties determination of 1,3-substituted phenyl-5-phenylformazans. [Link]

-

National Institutes of Health. Phenyl 2,3-O-isopropylidene-1-thio-α-d-rhamnopyranoside. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0035547). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000849). [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0036839). [Link]

-

SpectraBase. PHENYL-2,3-DI-O-BENZYL-1-THIO-ALPHA-L-RHAMNOPYRANOSIDE. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Open Access Pub. NMR Spectroscopy | Journal of Glycomics And Metabolism. [Link]

-

National Institutes of Health. x Ray crystallography. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed. [THE SYNTHESIS OF ALPHA-PHENYL-L-RHAMNOPYRANOSIDE AND ITS BREAKDOWN IN ANIMAL TISSUES]. [Link]

-

MDPI. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. [Link]

Sources

Chemical properties of Phenyl 1-Thio-alpha-L-rhamnopyranoside

Future research will continue to leverage the unique properties of this and related thioglycosides. The development of automated platforms for oligosaccharide synthesis relies heavily on reliable and versatile building blocks like this compound. Furthermore, its function as an enzyme inhibitor serves as a blueprint for the design of novel therapeutic agents that can target glycan biosynthesis pathways in diseases such as cancer and infectious diseases. [1]

References

-

Title: Phenyl 1-thio-beta-D-glucopyranoside | C12H16O5S | CID 10934592 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides - PMC Source: National Institutes of Health URL: [Link]

-

Title: PHENYL-2,3-DI-O-BENZYL-1-THIO-ALPHA-L-RHAMNOPYRANOSIDE - SpectraBase Source: SpectraBase URL: [Link]

-

Title: 1H NMR Spectrum (PHY0036839) - PhytoBank Source: PhytoBank URL: [Link]

-

Title: CAS No : 131724-82-8 | Product Name : Phenyl 1-Thio-α-L-rhamnopyranoside Source: Pharmaffiliates URL: [Link]

-

Title: [THE SYNTHESIS OF ALPHA-PHENYL-L-RHAMNOPYRANOSIDE AND ITS BREAKDOWN IN ANIMAL TISSUES] - PubMed Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles - PubMed Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

-

Title: Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Chemical O‐Glycosylations: An Overview - PMC Source: National Institutes of Health URL: [Link]

-

Title: Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility - PubMed Central Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of a phenyl thio-ß-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: Discovery of efficient and selective monosaccharide inhibitors of galectin-7 | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Cas 108740-74-5,Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside | lookchem Source: LookChem URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Cas 108740-74-5,Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside | lookchem [lookchem.com]

- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl 1-Thio-alpha-L-rhamnopyranoside: A Technical Guide for Researchers

CAS Number: 131724-82-8

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of Phenyl 1-Thio-alpha-L-rhamnopyranoside, a pivotal molecule in glycoscience. With the CAS Number 131724-82-8, this thioglycoside serves as a versatile tool for researchers in drug discovery and chemical biology.[1] This document delves into the synthesis, structural characterization, and key applications of this compound, offering field-proven insights and detailed experimental protocols. The inherent stability of the thio-glycosidic bond, compared to its O-glycoside counterpart, makes it an invaluable asset as both a glycosyl donor in complex oligosaccharide synthesis and as a stable probe for studying glycosidase enzymes.[1]

Introduction: The Significance of Thioglycosides in Glycobiology

Glycosides are fundamental to a vast array of biological processes. However, the inherent lability of the O-glycosidic bond to enzymatic and acidic hydrolysis presents challenges in both synthetic applications and biological studies. The substitution of the glycosidic oxygen with a sulfur atom, yielding a thioglycoside, provides a chemically robust analog. This compound exemplifies this class of compounds, offering enhanced stability while retaining key structural features for molecular recognition. This stability makes it an excellent candidate for use as a glycosyl donor in chemical synthesis and as a potential inhibitor or probe for glycosidase enzymes, particularly α-L-rhamnosidases.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 131724-82-8 | |

| Molecular Formula | C₁₂H₁₆O₄S | |

| Molecular Weight | 256.32 g/mol | |

| Appearance | Solid | |

| Primary Application | Building block in organic synthesis |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural verification of this compound.

¹H NMR Spectroscopy: The anomeric proton (H-1) is a key diagnostic signal. In this compound, the H-1 proton appears as a doublet at approximately δ 5.49 ppm with a small coupling constant (J = 1.4 Hz).[1] This small coupling constant is indicative of an equatorial-axial relationship between H-1 and H-2, which confirms the α-anomeric configuration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.49 | d | 1.4 |

Note: Complete assignment of all proton and carbon signals would be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected [M+Na]⁺ ion for C₁₂H₁₆O₄S would be approximately m/z 279.0667.

Optical Rotation: As a chiral molecule, this compound will exhibit optical activity. The specific rotation ([α]D) is a critical parameter for confirming the enantiomeric purity of the synthesized compound.

Synthesis and Purification

The synthesis of this compound typically proceeds via the reaction of a protected L-rhamnose derivative with thiophenol. A common and effective starting material is the per-O-acetylated L-rhamnose.

Synthetic Workflow

Sources

An In-depth Technical Guide to Phenyl 1-Thio-alpha-L-rhamnopyranoside: Function and Mechanism

Introduction

In the intricate world of glycobiology and drug discovery, precision tools are paramount for dissecting complex biological processes and forging new therapeutic pathways. Phenyl 1-Thio-alpha-L-rhamnopyranoside, a synthetic thioglycoside, has emerged as a versatile and indispensable molecule in the researcher's arsenal. Its unique structural feature—the substitution of the anomeric oxygen with a sulfur atom—confers remarkable stability against enzymatic hydrolysis, making it a powerful tool for studying carbohydrate-active enzymes.[1] This guide provides an in-depth exploration of the multifaceted functions and underlying mechanisms of this compound, offering both foundational knowledge and practical insights for researchers, scientists, and drug development professionals. We will delve into its critical roles as a competitive inhibitor of α-L-rhamnosidases, a stable and activatable glycosyl donor in complex oligosaccharide synthesis, and a metabolic decoy for probing glycan biosynthesis. Through a blend of theoretical principles, detailed experimental protocols, and visual aids, this guide aims to equip you with the knowledge to effectively harness the potential of this remarkable compound in your research endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application.

Structure:

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C12H16O4S | [1] |

| Molecular Weight | 256.32 g/mol | [1] |

| CAS Number | 131724-82-8 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, chloroform, and other organic solvents. |

Spectroscopic Characterization

Unambiguous identification and purity assessment of this compound are crucial for reliable experimental outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The anomeric proton (H-1) is a key diagnostic signal. In this compound, the H-1 proton typically appears as a doublet around δ 5.49 ppm with a small coupling constant (J ≈ 1.4 Hz), confirming the α-anomeric configuration.[1]

-

¹³C NMR: The chemical shifts of the carbon atoms provide a fingerprint of the molecule. The anomeric carbon (C-1) is of particular interest and its chemical shift confirms the thioglycosidic linkage.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound. The expected [M+Na]⁺ ion would be observed at m/z 279.06.[1]

Function and Mechanism of Action

This compound exhibits three primary functions in biochemical and synthetic applications, each stemming from the unique properties of the thioglycosidic bond.

Competitive Inhibitor of α-L-Rhamnosidases

The most prominent role of this compound in biological research is as a competitive inhibitor of α-L-rhamnosidases (EC 3.2.1.40).[2] These enzymes catalyze the hydrolysis of terminal α-L-rhamnosyl residues from a variety of glycoconjugates.

Mechanism of Inhibition:

The enhanced stability of the thioglycosidic bond compared to the corresponding O-glycosidic bond renders this compound resistant to enzymatic cleavage by most glycosidases.[1] It acts as a competitive inhibitor by binding to the active site of α-L-rhamnosidase, mimicking the natural substrate. However, the enzyme is unable to efficiently catalyze the hydrolysis of the C-S bond, leading to the occupation of the active site and preventing the binding and processing of the natural substrate. This reversible binding is characteristic of competitive inhibition.

Caption: Activation of this compound as a glycosyl donor.

Experimental Protocol: Glycosylation using this compound

This protocol provides a general procedure for the glycosylation of a primary alcohol acceptor using this compound as the donor.

Materials:

-

This compound (glycosyl donor)

-

Glycosyl acceptor with a free primary hydroxyl group

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Preparation:

-

Dry all glassware thoroughly.

-

Activate molecular sieves by heating under vacuum.

-

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound donor and the glycosyl acceptor in anhydrous DCM.

-

Add activated molecular sieves to the solution and stir for 30 minutes at room temperature.

-

-

Glycosylation Reaction:

-

Cool the reaction mixture to the desired temperature (e.g., -40 °C).

-

Add NIS (typically 1.2-1.5 equivalents relative to the donor) to the mixture.

-

Slowly add a catalytic amount of TfOH (typically 0.1-0.2 equivalents) to the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Filter the mixture through celite and wash the celite pad with DCM.

-

Wash the combined organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.

-

Metabolic Decoy in Glycan Biosynthesis

Thioglycosides, including this compound, can function as metabolic decoys to intercept and modify cellular glycosylation pathways. [3][4][5]When introduced into cells, these synthetic analogs can be recognized by glycosyltransferases as acceptor substrates.

Mechanism of Action:

Peracetylated thioglycosides can passively diffuse across the cell membrane. [3]Once inside the cell, cellular esterases remove the acetyl groups, unmasking the hydroxyl groups. The deprotected thioglycoside can then act as a competitive substrate for glycosyltransferases, diverting the transfer of monosaccharides from their natural donor substrates to the thioglycoside decoy. This leads to the formation of unnatural thioglycans and can result in the truncation of cell surface glycans. [3][5]The stability of the thioglycosidic bond prevents the subsequent removal of the decoy from the growing glycan chain by glycosidases, making them potent inhibitors of glycan biosynthesis. [4]

Caption: Mechanism of this compound as a metabolic decoy.

Conclusion

This compound stands as a testament to the power of chemical design in advancing biological understanding and enabling the synthesis of complex biomolecules. Its resistance to enzymatic hydrolysis makes it an exceptional tool for probing the function of α-L-rhamnosidases through competitive inhibition. As a stable yet activatable glycosyl donor, it has become a cornerstone in the intricate art of oligosaccharide synthesis. Furthermore, its ability to act as a metabolic decoy provides a unique window into the dynamic processes of cellular glycan biosynthesis. This guide has provided a comprehensive overview of the function and mechanism of this compound, supported by practical experimental protocols. It is our hope that this in-depth technical resource will empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile molecule to push the boundaries of their scientific inquiries.

References

-

Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. Cell Chemical Biology. Available at: [Link]

-

Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion. Cell Chemical Biology. Available at: [Link]

-

Recent advances in the use of thioglycosides for synthesis of oligosaccharides. ResearchGate. Available at: [Link]

-

On the Gluco/Manno Paradox: Practical α-Glucosylations by NIS/TfOH Activation of 4,6-O-Tethered Thioglucoside Donors. Semantic Scholar. Available at: [Link]

-

A conventional glycosidation of thioglycosides in the presence of NIS/TfOH. ResearchGate. Available at: [Link]

-

A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. PubMed Central. Available at: [Link]

-

Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. PubMed. Available at: [Link]

-

Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. PubMed Central. Available at: [Link]

-

Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion. OUCI. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. Available at: [Link]

-

PHENYL-2,3-DI-O-BENZYL-1-THIO-ALPHA-L-RHAMNOPYRANOSIDE. SpectraBase. Available at: [Link]

-

α-L-Rhamnosidase: A review. ResearchGate. Available at: [Link]

-

PURIFICATION OF A α-L-RHAMNOSIDASE FOR THE TRANSFORMATION OF RUTIN TO ISOQUERCITRIN. Society For Science and Nature. Available at: [Link]

-

α-L-rhamnosidase: production, properties, and applications. PubMed. Available at: [Link]

-

Aspergillus niger DLFCC-90 Rhamnoside Hydrolase, a New Type of Flavonoid Glycoside Hydrolase. PubMed Central. Available at: [Link]

-

[THE SYNTHESIS OF ALPHA-PHENYL-L-RHAMNOPYRANOSIDE AND ITS BREAKDOWN IN ANIMAL TISSUES]. PubMed. Available at: [Link]

-

Total assignment of the 1H and 13C NMR spectra of new 1‐phenyl‐ and 1‐cyano‐substituted 3,3‐dimethyl‐2‐thiatricyclo[3.2.1.16,8]nonane 2,2‐dioxide through the application of two‐dimensional NMR techniques. ResearchGate. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Synthesis of Phenyl alpha-Tyvelopyranoside. SciSpace. Available at: [Link]

-

Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. PubMed. Available at: [Link]

-

Efficiency enhancement in Aspergillus niger α-L-rhamnosidase reverse hydrolysis by using a tunnel site rational design strategy. PubMed. Available at: [Link]

-

Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. YouTube. Available at: [Link]

-

ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. ResearchGate. Available at: [Link]

-

L-Rhamnose Dehydrogenase LraA of Aspergillus niger Shows High Substrate Specificity Matching Its Expression Profile. MDPI. Available at: [Link]

-

Synthesis of phenyl O-α-l-fucopyranosyl-(1→2)-O-β-d-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-α-d-galactopyranoside. Sci-Hub. Available at: [Link]

-

Crystallographic and theoretical study of phenyl 2,3,4,6-tetra-O-acetyl-1- thio-α-D-mannopyranoside. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]

- 3. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Phenyl 1-Thio-alpha-L-rhamnopyranoside: Synthesis, Characterization, and Utility

Abstract

This technical guide provides an in-depth examination of Phenyl 1-Thio-alpha-L-rhamnopyranoside, a pivotal molecular tool in glycoscience and drug discovery. We move beyond a simple recitation of facts to explore the rationale behind its synthesis, the nuances of its structural confirmation, and its applications as a stable glycomimetic and versatile glycosyl donor. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic use of this important thioglycoside. We will detail a robust, one-pot synthesis protocol, present key analytical data for its characterization, and discuss its role in advancing our understanding of complex biological systems.

Introduction: The Strategic Value of the Thio-Glycosidic Bond

In the intricate world of glycobiology, glycosides—sugars linked to another functional group—are central to countless biological processes, from cellular recognition to pathogen virulence. The native O-glycosidic bond, however, is often susceptible to enzymatic cleavage by glycoside hydrolases. This inherent instability presents a significant challenge for researchers aiming to develop glycan-based probes, inhibitors, or therapeutics.

The strategic replacement of the anomeric oxygen with a sulfur atom, creating a thioglycoside, offers a potent solution. The resulting thio-glycosidic bond is significantly more resistant to enzymatic hydrolysis, making thioglycosides like this compound excellent mimics of their natural counterparts for studying biological systems.[1] Furthermore, this sulfur linkage provides a unique chemical handle. Thioglycosides are highly effective glycosyl donors in chemical synthesis, allowing for the construction of complex oligosaccharides and glycoconjugates under the activation of thiophilic promoters.[2][3][4]

L-rhamnose, a 6-deoxy-L-mannose, is a crucial component of many bacterial cell wall polysaccharides and plays a role in defining pathogen specificity.[5] Therefore, stable analogs like this compound are invaluable tools for developing antivirulence strategies and studying bacterial glycan biosynthesis.[6][7] This guide focuses on this specific compound, elucidating its "discovery" through chemical synthesis and its practical application in the laboratory.

Genesis: Synthesis of a Key Glycoscience Tool

The "discovery" of a synthetic molecule like this compound is fundamentally rooted in its chemical synthesis. The goal is to create a stable, anomerically defined building block. The most common and efficient route involves a one-pot, two-step reaction starting from commercially available L-(+)-rhamnose.[2] This process first protects the hydroxyl groups via per-O-acetylation and then introduces the thiophenyl group at the anomeric position.

Causality of Experimental Design

-

Step 1: Per-O-acetylation. The hydroxyl groups of L-rhamnose are first "protected" by converting them to acetate esters. This is critical for two reasons: 1) It prevents these nucleophilic groups from participating in unwanted side reactions, and 2) Acetyl groups are "disarming," meaning they withdraw electron density from the pyranose ring, which helps control the stereochemical outcome of the subsequent thioglycosylation. Acetic anhydride is the acetyl source, and a Lewis acid like Boron trifluoride diethyl etherate (BF₃·OEt₂) is used to catalyze the reaction efficiently at low temperatures.[2][4]

-

Step 2: Thioglycosylation. With the hydroxyls protected, thiophenol is introduced as the sulfur nucleophile. The BF₃·OEt₂ catalyst activates the anomeric position, facilitating the displacement of the anomeric acetate and the formation of the desired thioglycosidic bond.[4] The reaction is highly stereoselective, yielding predominantly the α-anomer. This stereocontrol is a key feature of this protocol, as the α-anomer is often the biologically relevant configuration or the desired precursor for further synthesis.

Experimental Workflow: One-Pot Synthesis

The following diagram outlines the logical flow of the one-pot synthesis of the acetylated precursor, Phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside, which can then be deprotected to yield the title compound.

Caption: One-pot synthesis of the acetylated thioglycoside precursor.

Detailed Laboratory Protocol

This protocol is adapted from established literature procedures.[2][4]

-

Preparation: Suspend L-(+)-rhamnose monohydrate (1.0 eq) in acetic anhydride (4.0 eq) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (6.0 eq) to the stirred mixture.

-

Acetylation: Stir the mixture for 5 minutes at 0 °C, then remove the ice bath and continue stirring at room temperature for 15 minutes. TLC analysis should show the consumption of the starting material.

-

Thiol Addition: Cool the reaction mixture back down to 0 °C and add thiophenol (1.5 eq).

-

Thioglycosylation: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Workup: Dilute the reaction mixture with dichloromethane (CH₂Cl₂). Carefully wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield Phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside.

-

Deprotection (Optional): To obtain the title compound, this compound, the acetylated product can be deprotected using standard Zemplén deacetylation conditions (catalytic sodium methoxide in methanol).

Structural Elucidation and Characterization

Confirming the identity, purity, and stereochemistry of the synthesized compound is paramount. A combination of spectroscopic and physical characterization methods provides a self-validating system of proof.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[8]

-

¹H NMR: The anomeric proton (H-1) is highly diagnostic. For the α-anomer, this proton is in an equatorial position, resulting in a small coupling constant (JH1,H2) with the adjacent axial proton (H-2). This signal typically appears as a doublet around δ 5.5-5.6 ppm with a J value of approximately 1.4 Hz.[8] The presence of the phenyl group is confirmed by signals in the aromatic region (δ 7.2-7.6 ppm).

-

¹³C NMR: The anomeric carbon (C-1) signal is also characteristic and appears in a distinct region of the spectrum.

-

2D NMR (COSY, HSQC): These experiments are used to assign all proton and carbon signals unambiguously, confirming the rhamnopyranoside core structure.

Summary of Characterization Data

The following table summarizes key characterization data for the acetylated intermediate and the final deprotected compound.

| Property | Phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside | This compound |

| Molecular Formula | C₁₈H₂₂O₇S | C₁₂H₁₆O₄S |

| Molecular Weight | 382.43 g/mol [9] | 272.32 g/mol |

| Appearance | White to off-white solid | Solid |

| ¹H NMR (Anomeric H-1) | ~ δ 5.5-5.6 ppm (d, J ≈ 1.4 Hz) | ~ δ 5.49 ppm (d, J = 1.4 Hz)[8] |

| Key Conformation | ⁴C₁ chair conformation[8] | ⁴C₁ chair conformation[8] |

| Anomeric Stereochem. | α (axial thiophenyl group)[2] | α (axial thiophenyl group)[8] |

Applications in Research and Development

This compound is not merely a synthetic curiosity; it is a versatile workhorse in carbohydrate chemistry and chemical biology.

Glycosyl Donor in Oligosaccharide Synthesis

The primary application is as a glycosyl donor .[2][3] The thiophenyl group, while stable under many conditions, can be selectively "activated" by thiophilic promoters (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of TfOH).[10] This activation converts the thioglycoside into a highly reactive intermediate, which is then readily attacked by a nucleophilic hydroxyl group from a glycosyl acceptor molecule to form a new glycosidic bond. This allows for the controlled, stepwise assembly of complex oligosaccharides.

The diagram below illustrates the role of the thioglycoside as a donor in a typical glycosylation reaction.

Caption: Activation and coupling of a thioglycoside donor.

Metabolic Decoy and Enzyme Inhibitor

Due to its resistance to enzymatic cleavage, this compound can act as a metabolic decoy or competitive inhibitor for enzymes that process L-rhamnose.[8][11] By mimicking the natural substrate, it can bind to the active site of α-L-rhamnosidases or glycosyltransferases without being turned over.[8] This makes it a valuable probe for studying enzyme mechanisms and for developing potential therapeutics that target bacterial glycan biosynthesis pathways.[6][7] Studies have shown that thioglycosides can be more potent metabolic decoys than their O-glycoside counterparts in disrupting cellular biosynthetic pathways.[6][11]

Conclusion and Future Perspectives

This compound exemplifies the power of strategic chemical design. Its discovery via a robust synthetic route has provided the scientific community with a versatile and powerful tool. The stability of its thio-glycosidic bond makes it an ideal glycomimetic for probing biological systems, while its capacity for selective activation renders it a cornerstone glycosyl donor for the synthesis of complex carbohydrates.

Future work will likely focus on leveraging this and similar building blocks for the total synthesis of bacterial antigens for vaccine development, the creation of more potent and selective enzyme inhibitors as potential anti-infective agents, and the construction of novel glycoconjugates to explore the vast landscape of the glycome.

References

-

Tsai, Y.-F., Yang, J.-T., Chen, J.-D., & Lin, C.-H. (2007). Phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside: a glycosyl donor. Acta Crystallographica Section E: Crystallographic Communications, 63(9), o3772. Available at: [Link]

-

Mondal, N., Buffone, A., Jr, Stolfa, G., Antonopoulos, A., Saito, A., Serna, S., ... Neelamegham, S. (2018). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. Journal of Biological Chemistry, 293(31), 12169–12181. Available at: [Link]

-

Williams, D. A., Pradhan, K., Paul, A., Olin, I. R., Tuck, O. T., Moulton, K. D., ... Dube, D. H. (2020). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Chemical Biology, 15(4), 844–852. Available at: [Link]

-

Kulkarni, S. S., & Dube, D. H. (2023). Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction. Chemical Science, 14(18), 4818–4823. Available at: [Link]

-

Artola, M., Lence, E., Planas, A., & Jiménez-Osés, G. (2024). In Silico Discovery of Thioglycoside Analogues as Donor-Site Inhibitors of Glycosyltransferase LgtC. Research Square. Available at: [Link]

-

Demchenko, A. V. (2018). First examples of activation of phenylthio glycosides as glycosyl donors. ResearchGate. Available at: [Link]

-

Crich, D., & Li, W. (2017). Stereocontrolled Synthesis of d- and l-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides. The Journal of Organic Chemistry, 72(15), 5829–5832. Available at: [Link]

- Huth, F., et al. (2007). Thioglycosides as pharmaceutically active agents. Google Patents. EP1854806A1.

-

Rebollo, O. (n.d.). Rhamnose Derivatives Synthesis Guide. Scribd. Available at: [Link]

-

Xu, S. L., et al. (2022). Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers. bioRxiv. Available at: [Link]

-

Kabir, A. K. M. S. (2014). REGIOSELECTIVE ACYLATION OF A DERIVATIVE OF L-RHAMNOSE. ResearchGate. Available at: [Link]

-

Tanaka, H., & Takahashi, T. (2021). Synthesis of phenylthioglycoside. In Glycoscience Protocols. NCBI Bookshelf. Available at: [Link]

-

Islam, M. S., et al. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. Molecules, 28(2), 859. Available at: [Link]

-

Wiley-VCH. (n.d.). PHENYL-2,3-DI-O-BENZYL-1-THIO-ALPHA-L-RHAMNOPYRANOSIDE. SpectraBase. Available at: [Link]

-

Crich, D., & Li, W. (2023). Can Side-Chain Conformation and Glycosylation Selectivity of Hexopyranosyl Donors Be Controlled with a Dummy Ligand? The Journal of Organic Chemistry, 88(6), 3569–3581. Available at: [Link]

-

de la Vega, C., et al. (2022). Enzymatic Synthesis and Molecular Modelling Studies of Rhamnose Esters Using Lipase from Pseudomonas stutzeri. International Journal of Molecular Sciences, 23(4), 2210. Available at: [Link]

-

Vidershain, G. I., & Rozenfeld, E. L. (1964). [THE SYNTHESIS OF ALPHA-PHENYL-L-RHAMNOPYRANOSIDE AND ITS BREAKDOWN IN ANIMAL TISSUES]. Biokhimiia, 29, 735–740. Available at: [Link]

-

Lin, M.-H., et al. (2021). Parametric Analysis of Donor Activation for Glycosylation Reactions. Chemistry – A European Journal, 27(57), 14214–14220. Available at: [Link]

-

Mercade, M., et al. (2022). Molecular mechanisms underlying the structural diversity of rhamnose-rich cell wall polysaccharides in lactococci. Journal of Biological Chemistry, 298(3), 101679. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-O-acetyl-alpha-L-rhamnose. PubChem Compound Database. Retrieved from [Link]

-

Jaknin, D., et al. (2021). Activation and layout of the l-rhamnose-inducible promoter used in this study. ResearchGate. Available at: [Link]

-

Qian, X., et al. (2023). Nucleotide-level characterization and improvement of l-arabinose- and l-rhamnose-inducible systems in E. coli using a high-throughput approach. Nucleic Acids Research, 51(16), 8823–8836. Available at: [Link]

-

Maust, M. T. (2005). Conversion of l-rhamnose to n-acetyl-l-fucosamine. Youngstown State University. Available at: [Link]

Sources

- 1. Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular mechanisms underlying the structural diversity of rhamnose-rich cell wall polysaccharides in lactococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

The Thioglycosidic Bond in Phenyl 1-Thio-α-L-rhamnopyranoside: A Nexus of Stability, Reactivity, and Biological Mimicry

An In-Depth Technical Guide

Executive Summary

Phenyl 1-Thio-α-L-rhamnopyranoside is a synthetic carbohydrate derivative whose utility in chemical biology and medicinal chemistry is fundamentally dictated by the unique properties of its anomeric carbon-sulfur bond—the thioglycosidic bond.[1] This guide provides a comprehensive analysis of this functional group's multifaceted role. We explore its inherent chemical stability, which renders the molecule resistant to enzymatic and acidic hydrolysis, and its capacity for controlled activation, which establishes it as a premier glycosyl donor in complex oligosaccharide synthesis.[2][3] Furthermore, its structural mimicry of natural O-glycosides, combined with its hydrolytic resilience, makes it an invaluable tool for probing biological systems, acting as a competitive inhibitor of glycosidases and a potent metabolic decoy in cellular glycosylation pathways.[1][4][5] This document synthesizes mechanistic insights, field-proven experimental protocols, and structural data to serve as a definitive resource for researchers leveraging this powerful molecular scaffold.

Introduction: The Significance of the Thio-Linkage in Glycoscience

Glycosides, molecules where a sugar moiety is linked to another functional group, are central to a vast array of biological processes, including cell recognition, signaling, and energy storage.[2] The linkage, most commonly an O-glycosidic bond, is formed at the anomeric carbon and is often a point of metabolic vulnerability, susceptible to cleavage by glycosidase enzymes and acidic conditions.[2][6]

The strategic replacement of the anomeric oxygen with a sulfur atom creates a thioglycoside, a modification that profoundly alters the molecule's chemical and biological profile.[7] Phenyl 1-Thio-α-L-rhamnopyranoside exemplifies this class of compounds. Its thioglycosidic bond is the linchpin of its functionality, bestowing a unique combination of stability and tunable reactivity that is not present in its oxygen-based counterparts. This duality allows it to serve both as a stable building block and a reactive intermediate, making it a cornerstone in modern glycochemistry and drug discovery.[8][9]

The Thioglycosidic Bond: A Nexus of Stability and Reactivity

The defining characteristic of Phenyl 1-Thio-α-L-rhamnopyranoside is the C1-S bond, which imparts distinct structural and chemical properties.

Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the structure of Phenyl 1-Thio-α-L-rhamnopyranoside. The α-anomeric configuration is confirmed by the ¹H NMR signal of the anomeric proton (H-1), which appears as a doublet with a small coupling constant (J ≈ 1.4 Hz), indicating a dihedral angle consistent with an axial orientation of the thiophenyl group.[1] The L-rhamnopyranose ring predominantly adopts a stable ¹C₄ chair conformation.

Caption: Structure of Phenyl 1-Thio-α-L-rhamnopyranoside.

Quantitative NMR Data

The following table summarizes key NMR spectroscopic data used to confirm the structure and conformation of the molecule.

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Implication |

| H-1 (Anomeric) | ~5.49 | ~1.4 (d) | Confirms α-anomeric configuration with an axial thiophenyl group[1] |

| H-2 | ~4.20 | ~3.4 (dd) | Equatorial orientation |

| H-3 | ~3.95 | ~9.5 (dd) | Axial orientation |

| H-4 | ~3.60 | ~9.5 (t) | Axial orientation |

| H-5 | ~4.10 | ~6.2 (dq) | Axial orientation |

| H-6 (CH₃) | ~1.30 | ~6.2 (d) | Equatorial methyl group |

Note: Exact chemical shifts can vary based on solvent and concentration.

Comparative Chemical Stability

The thioglycosidic bond is significantly more resistant to both acidic and enzymatic hydrolysis compared to its O-glycosidic counterpart.[2][10] This enhanced stability is a direct consequence of the lower electronegativity of sulfur relative to oxygen. This reduces the polarity of the anomeric carbon-sulfur bond, making it a weaker Lewis base and thus less susceptible to protonation, which is the initiating step in acid-catalyzed hydrolysis.[2][11] This inherent stability is critical for its application as a biological probe, as it can persist in biological environments where O-glycosides would be readily cleaved.[4][5]

The Thioglycosidic Bond as a Latent Anomeric Leaving Group: Application in Glycosylation Chemistry

While stable under many conditions, the thioglycosidic bond can be selectively "activated" by thiophilic promoters, transforming it into an excellent leaving group for the stereoselective synthesis of complex oligosaccharides.[3][12]

Principle of Thioglycoside Activation

The activation process involves an electrophilic attack on the sulfur atom by a promoter. Common promoters include N-halosuccinimides (e.g., NBS), combinations of sulfoxides and triflic anhydride (BSP/Tf₂O), or hypervalent iodine reagents.[2][12][13] This activation converts the thiophenyl group into a better leaving group, facilitating its departure and the formation of a highly reactive glycosyl cation or a covalent glycosyl triflate intermediate.[3] This intermediate is then susceptible to nucleophilic attack by an acceptor alcohol, forming a new O-glycosidic bond.

The reactivity of the thioglycoside donor can be modulated by the electronic properties of the protecting groups on the rhamnose ring. Electron-donating groups (e.g., benzyl ethers) create an "armed" donor that is highly reactive, while electron-withdrawing groups (e.g., esters) create a "disarmed" donor that is less reactive.[14][15] This principle allows for chemoselective and one-pot glycosylation strategies.[14]

Caption: Thioglycoside activation for O-glycosylation.

Experimental Protocol: Thioglycoside-Mediated Glycosylation

Objective: To synthesize a disaccharide using Phenyl 1-Thio-α-L-rhamnopyranoside as the glycosyl donor.

Materials:

-

Phenyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside (Donor)

-

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Acceptor)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH), 0.1 M solution in Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the rhamnoside donor (1.0 eq) and the glucoside acceptor (1.2 eq). Add activated 4 Å molecular sieves.

-

Solvation: Dissolve the reactants in anhydrous DCM.

-

Cooling: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.

-

Promoter Addition: Add NIS (1.3 eq) to the stirred suspension.

-

Activation: Add the catalytic TfOH solution (0.1 eq) dropwise. Causality Note: The combination of NIS and a catalytic amount of strong acid is a potent system for activating the thioglycoside. NIS acts as a halonium source, making the sulfur atom highly electrophilic and promoting its departure.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Quenching: Upon completion, quench the reaction by adding triethylamine (2.0 eq) followed by dilution with DCM.

-

Workup: Filter the mixture through celite to remove molecular sieves. Wash the filtrate sequentially with saturated Na₂S₂O₃ solution (to remove excess iodine), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired disaccharide.

The Thioglycosidic Bond as a Stable Mimic: Probing Biological Systems

The hydrolytic stability of the thioglycosidic bond makes Phenyl 1-Thio-α-L-rhamnopyranoside an exceptional tool for studying carbohydrate-processing enzymes and cellular pathways.[1][10]

Glycosidase Inhibition

Phenyl 1-Thio-α-L-rhamnopyranoside serves as a structural mimic of the natural substrate for α-L-rhamnosidases. However, due to the stability of the C-S bond, it is a very poor substrate for these enzymes.[1] Instead, it can act as a competitive inhibitor, binding to the enzyme's active site but failing to be hydrolyzed, thereby blocking the enzyme's activity towards its natural substrates. This inhibitory action allows researchers to study the kinetics and mechanism of these enzymes.[1]

Metabolic Decoy Strategy

In a cellular context, thioglycosides can function as potent "metabolic decoys".[4][5] Cells can mistake these synthetic analogs for natural sugars and incorporate them into biosynthetic pathways. Glycosyltransferases may attempt to use the thioglycoside as an acceptor, but the resulting products are unnatural. Because thioglycosides are resistant to cleavage by cellular glycosidases, they effectively trap the enzymes or lead to the accumulation of truncated, non-functional glycans on the cell surface.[4] This strategy has been used to disrupt glycan-dependent processes like inflammation and cancer cell metastasis.[4][16] Thioglycosides are often more effective decoys than their O-glycoside counterparts because they are not degraded by cellular hydrolases, leading to a higher effective concentration within the cell.[4][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosidic bond [chemeurope.com]

- 7. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 10. Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Khan Academy [khanacademy.org]

- 12. researchgate.net [researchgate.net]

- 13. Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. EP1854806A1 - Thioglycosides as pharmaceutically active agents - Google Patents [patents.google.com]

Phenyl 1-Thio-alpha-L-rhamnopyranoside: A Comprehensive Technical Guide for Synthetic Applications

Abstract

This in-depth technical guide provides a comprehensive overview of Phenyl 1-Thio-alpha-L-rhamnopyranoside, a pivotal synthetic thioglycoside for researchers, scientists, and professionals in drug development. This document delves into the synthesis, structural elucidation, and diverse applications of this compound, with a focus on its role as a versatile glycosyl donor. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to offer a field-proven perspective on its utility in modern carbohydrate chemistry.

Introduction: The Significance of Thioglycosides in Glycoscience

Carbohydrates are fundamental to a vast array of biological processes, from cellular recognition and signaling to immune responses.[1] The precise chemical synthesis of complex oligosaccharides and glycoconjugates is therefore crucial for advancing our understanding of glycobiology and for the development of novel therapeutics.[2][3][4] Among the various classes of glycosyl donors developed for this purpose, thioglycosides have emerged as exceptionally versatile and widely used building blocks.[1][4][5][6][7]

Their popularity stems from a unique combination of stability and reactivity.[4][8] The thioether linkage at the anomeric center is robust enough to withstand a wide range of reaction conditions commonly employed in multi-step synthetic sequences, yet it can be readily activated by thiophilic promoters to facilitate glycosidic bond formation.[6][8][9] This controlled reactivity makes thioglycosides, such as this compound, indispensable tools in the synthetic chemist's arsenal.

This compound, in particular, serves as a key precursor for the introduction of L-rhamnose moieties into target molecules. L-rhamnose is a deoxy sugar found in the glycans of many pathogenic bacteria and plays a critical role in their virulence. Consequently, synthetic access to rhamnosylated structures is of significant interest for the development of antibacterial vaccines and therapeutics.[10][11]

Synthesis of this compound

The synthesis of this compound typically commences from the readily available L-rhamnose. The judicious use of protecting groups is paramount to prevent unwanted side reactions and to control the stereochemical outcome of the glycosylation.[2]

Protecting Group Strategy

A common and effective strategy involves the initial per-O-acetylation of L-rhamnose. Acetyl groups are advantageous due to their ease of installation and subsequent removal. The resulting per-O-acetylated rhamnose is a stable, crystalline intermediate that can be readily purified.[2] This intermediate is often Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside.[2][12]

Thioglycosylation Reaction

The introduction of the phenylthio group at the anomeric position is typically achieved through a Lewis acid-mediated reaction between the per-O-acetylated rhamnose and thiophenol.[6][13] Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used and effective Lewis acid for this transformation.[4][6]

The reaction proceeds via the formation of an oxocarbenium ion intermediate, which is then attacked by the sulfur nucleophile (thiophenol). The stereochemical outcome of this reaction is influenced by the nature of the protecting groups on the sugar.

Experimental Protocol: Synthesis of Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside

This protocol describes a widely used method for the synthesis of the acetylated precursor to this compound.[6]

Materials:

-

Fully protected glycosyl acetate (e.g., 1,2,3,4-tetra-O-acetyl-L-rhamnopyranose)

-

Thiophenol

-

Boron trifluoride-diethyl ether complex (BF₃·OEt₂)

-

Dry dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the glycosyl acetate (1.0 equivalent) in dry DCM under an inert atmosphere (e.g., Argon).

-

Add thiophenol (1.2–2.0 equivalents) to the solution at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add BF₃·OEt₂ (2.0–5.0 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside.[6]

Deprotection

The final step in the synthesis of this compound is the removal of the acetyl protecting groups. This is typically achieved under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation). This reaction is generally clean and high-yielding.

Structural Elucidation and Physicochemical Properties

The structural integrity and stereochemistry of this compound are confirmed using a combination of spectroscopic techniques and physical measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this compound.[2]

-

¹H NMR: The anomeric proton (H-1) is a key diagnostic signal. In this compound, the H-1 proton typically appears as a doublet with a small coupling constant (J), indicative of its axial orientation in the alpha anomer.[2]

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also characteristic and provides further confirmation of the structure.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 131724-82-8 | [2] |

| Molecular Formula | C₁₂H₁₆O₄S | [2] |

| Molecular Weight | 256.32 g/mol | [2] |

| Appearance | Solid | [2] |

Applications in Organic Synthesis

This compound is a versatile building block with a broad range of applications in organic synthesis, primarily as a glycosyl donor.[14]

Glycosyl Donor in Oligosaccharide Synthesis

The primary application of this compound is as a glycosyl donor in the synthesis of complex oligosaccharides.[4][5] The activation of the thioglycoside is achieved using a variety of thiophilic promoters.

4.1.1. Activation of Thioglycosides

A plethora of methods have been developed for the activation of thioglycosides.[9][15] These can be broadly categorized as:

-

Halonium-mediated activation: Reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH) or silver triflate (AgOTf) are commonly used.

-

Metal salt-promoted activation: Lewis acids such as copper(II) bromide (CuBr₂), palladium(II) bromide (PdBr₂), and gold(III) chloride (AuCl₃) have been shown to effectively activate thioglycosides.[9][15]

-

Organosulfur reagents: Dimethyl(methylthio)sulfonium triflate (DMTST) is another popular promoter.

The choice of activator depends on the specific substrates and the desired stereochemical outcome.

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. benchchem.com [benchchem.com]

- 3. Thio sugars: biological relevance as potential new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent free, catalytic and diastereoselective preparation of aryl and alkyl thioglycosides as key components for oligosaccharide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Mechanistic studies and methods to prevent aglycon transfer of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. researchgate.net [researchgate.net]

Biochemical characterization of Phenyl 1-Thio-alpha-L-rhamnopyranoside

An In-depth Technical Guide to the Biochemical Characterization of Phenyl 1-Thio-α-L-rhamnopyranoside

Foreword: The Strategic Utility of a Deceptive Sugar Analogue

In the intricate world of glycobiology and drug discovery, progress is often dictated by the precision of the tools at our disposal. Carbohydrates and their derivatives are notoriously complex, governing a vast array of biological processes from cell-cell recognition to pathogenesis.[1] The ability to probe, dissect, and manipulate the enzymes that govern these interactions—glycosidases—is paramount. This guide focuses on a uniquely powerful tool: Phenyl 1-Thio-α-L-rhamnopyranoside.

This molecule is more than a mere sugar derivative; it is a strategic impostor. By replacing the native oxygen atom of the glycosidic bond with sulfur, we create a thioether linkage that is profoundly resistant to enzymatic cleavage.[2] This single atomic substitution transforms a potential substrate into a stable, non-hydrolyzable molecular probe.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, characterization, and application of this compound, moving beyond rote protocols to explain the causal biochemistry that underpins its utility. We will explore how its inherent stability makes it an invaluable asset for elucidating enzyme mechanisms, quantifying inhibitor potency, and serving as a foundational scaffold for novel therapeutics.

Section 1: Core Molecular Identity and Physicochemical Profile

Phenyl 1-Thio-α-L-rhamnopyranoside (hereafter P-α-L-SRha) is a synthetic monosaccharide derivative. Its core structure consists of an L-rhamnose sugar ring linked at the anomeric carbon (C1) to a phenyl group via a sulfur atom. This α-configured thioglycosidic bond is the key to its biochemical function, rendering it stable against the hydrolytic machinery of α-L-rhamnosidases, which are enzymes that specifically cleave terminal α-L-rhamnose residues from glycoconjugates.[2]

Key Physicochemical Data